tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core. This bicyclic system is substituted with a cyano group at position 3, a methoxy group at position 5, and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₁₃H₁₃N₃O₂ (MW: 243.27 g/mol, CAS: 1364663-38-6). The tert-butyl group enhances stability during synthetic processes, while the cyano and methoxy substituents contribute to electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
tert-butyl 3-cyano-5-methoxypyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,1-4H3 |
InChI Key |
GQALKPNJNOWTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions and Yields
| Starting Material | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | Boc2O, triethylamine, dichloromethane, 25°C, 12 h, N2 | 97-98.2 | Purified by column chromatography |
| 1H-pyrrolo[3,2-c]pyridine | Boc2O, DMAP, acetonitrile, 20°C, 2.5-18 h | 92.4-100 | Product isolated as oil or powder |
| 5-azaindole (related scaffold) | Boc2O, triethylamine, 0°C, 6 h | 97 | Similar conditions used for related compounds |
These conditions yield tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate derivatives with high efficiency and purity.
Representative Synthetic Scheme
A representative synthetic route to tert-butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate may be summarized as follows:
- Starting from 5-bromo-2-methyl-3-nitropyridine , react with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.
- Reductive cyclization with iron in acetic acid to form the pyrrolo[3,2-b]pyridine scaffold.
- Electrophilic iodination to introduce a halogen at the 3-position.
- Protection of the pyrrole nitrogen with Boc2O in the presence of triethylamine or DMAP.
- Palladium-catalyzed cyanation of the 3-iodo Boc-protected intermediate to introduce the cyano group.
- Methoxylation at the 5-position either via starting material substitution or nucleophilic substitution.
Analytical Data and Characterization
The final compound is typically characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point determination. For example, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate shows characteristic proton NMR signals at:
- 1.65 ppm (singlet, 9H, tert-butyl group)
- 6.62 to 8.42 ppm (aromatic protons)
- 9.43 ppm (singlet, NH proton)
Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C13H13N3O3 (including the methoxy group).
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Enamine formation | N,N-dimethylformamide dimethyl acetal, reflux | Moderate | Precursor for cyclization |
| Reductive cyclization | Fe, AcOH, reflux | Moderate | Forms pyrrolo[3,2-b]pyridine core |
| Electrophilic iodination | N-iodosuccinimide, THF, room temperature | Low | Requires nitrogen protection for success |
| Nitrogen Boc protection | Boc2O, TEA or DMAP, DCM or MeCN, RT, inert N2 | 92-100 | High yield, critical for further reactions |
| Palladium-catalyzed cyanation | Pd catalyst, cyanide source, base, inert atmosphere | Moderate | Introduces cyano group at 3-position |
| Methoxylation | Methoxy precursor or substitution | Variable | Introduces methoxy at 5-position |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is explored for its potential as a pharmacophore in drug design, especially for targeting specific enzymes or receptors .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Structural Analogs with Pyrrolo[3,2-b]pyridine Core
Substituted Pyrrolo[2,3-b]pyridine Derivatives
Functional Group Variations
Key Research Findings
Physical and Chemical Properties
- Solubility: The tert-butyl group enhances lipophilicity, but polar substituents (e.g., methoxy, cyano) improve aqueous solubility.
- Stability : tert-Butyl carbamate-protected compounds are stable under basic conditions but cleaved by acids (e.g., TFA).
Biological Activity
tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.28 g/mol. Its structure includes a pyrrolopyridine core, which is crucial for its biological activity.
Kinase Inhibition
Research indicates that compounds related to pyrrolopyridine structures exhibit significant kinase inhibition. For example, derivatives have shown promising results as inhibitors of various kinases involved in cancer progression. The specific mechanism often involves the disruption of ATP binding sites on the kinase, leading to decreased phosphorylation of target proteins essential for tumor growth and survival .
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
- MCF7 (breast cancer) : IC50 = 3.79 µM
- NCI-H460 (lung cancer) : IC50 = 42.30 µM
These values suggest that this compound may be effective in targeting specific cancers by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | MCF7 | 3.79 | Induction of apoptosis |
| Antitumor Activity | NCI-H460 | 42.30 | Inhibition of cell proliferation |
| Kinase Inhibition | Various | Varies | Disruption of ATP binding |
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized several pyrrolopyridine derivatives and evaluated their anticancer properties. Among these, this compound was highlighted for its selective cytotoxicity against MCF7 and NCI-H460 cell lines. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific kinases associated with tumor growth .
In Vivo Studies
Another study explored the in vivo efficacy of this compound in xenograft models of breast cancer. The results indicated significant tumor reduction compared to control groups, reinforcing the notion that this compound could be a viable candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
